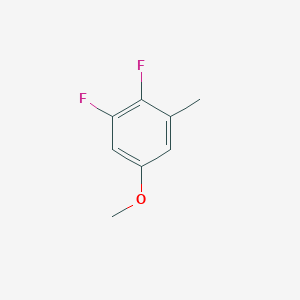

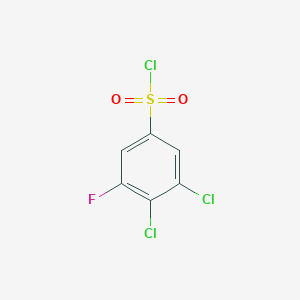

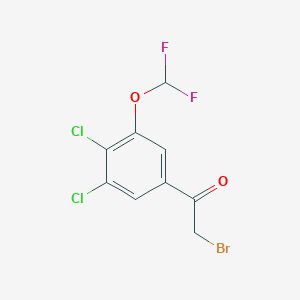

![molecular formula C13H8IN3O2 B1411380 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid CAS No. 1464153-44-3](/img/structure/B1411380.png)

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid

Vue d'ensemble

Description

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is a chemical compound with the molecular formula C13H8IN3O2 . It has been studied for its potential as a dual inhibitor of ROR1 and Aurora kinase signaling, which are pathways involved in cell proliferation and apoptosis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, methyl benzoates were reacted with excessive amounts of ethynyltrimethylsilane under palladium catalysis to afford the Sonogashira coupling products, which were further deprotected with K2CO3 to produce the terminal alkynes .Molecular Structure Analysis

The molecular structure of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid consists of a benzoic acid moiety attached to an imidazo[1,2-a]pyrazine ring that carries an iodine atom .Chemical Reactions Analysis

While specific chemical reactions involving 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid are not detailed in the search results, compounds with similar structures have been synthesized and subjected to activity assessment .Physical And Chemical Properties Analysis

The compound has a molecular weight of 364.14 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique

Organic Synthesis and Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines, which share a similar core structure to the compound , are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of these scaffolds is a key strategy for constructing various derivatives, which can be achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Chemodivergent Synthesis

The compound can be used in chemodivergent synthesis processes to create different types of structures from the same starting materials. For instance, it can help synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which have significant biological and therapeutic value .

Cancer Treatment

Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis and poor prognosis. Compounds like 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid can be used to design PI3K inhibitors, which have attracted significant interest for cancer treatment .

Aurora Kinase Inhibition

Aurora kinases are essential for cell proliferation, and their inhibitors can be used to treat cancers. The compound can be used to design novel derivatives of quinazolin-4(3H)-one, which is guided by bioisosterism and scaffold-hopping strategies from known Aurora kinase inhibitors .

Synthesis of Amides

Amides are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals. The compound can be involved in the synthesis of amides, which is one of the most executed reactions in organic chemistry. This includes methods that involve C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) .

Inhibition of Rab11A Prenylation

The compound can be used to synthesize derivatives that have a cytotoxic effect correlated with the inhibition of Rab11A prenylation. This is particularly relevant in the context of cancer research, where inhibiting specific protein prenylation can disrupt cancer cell growth .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been associated with various targets in pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines, which share a similar structure, have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation, survival, and migration.

Result of Action

Compounds with similar structures have shown inhibitory activity against various tumor cell lines . This suggests that 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid may also have potential anticancer effects.

Propriétés

IUPAC Name |

4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8IN3O2/c14-11-5-16-12-6-15-10(7-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIBAJZLMHLEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=CN=C3C=N2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.